molecular formula C23H24ClIN4O2 B1680159 Rti 82 CAS No. 141782-67-4

Rti 82

Cat. No.: B1680159
CAS No.: 141782-67-4
M. Wt: 550.8 g/mol
InChI Key: PFEYQHAJVMQAQQ-UHFFFAOYSA-N
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Description

4’-Azido-3’-iodophenylethyl 3-(4-chlorophenyl)-tropane-2-carboxylate is a synthetic compound that belongs to the class of tropane derivatives. Tropane derivatives are known for their significant pharmacological activities, particularly in the modulation of neurotransmitter systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Azido-3’-iodophenylethyl 3-(4-chlorophenyl)-tropane-2-carboxylate involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening methods to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4’-Azido-3’-iodophenylethyl 3-(4-chlorophenyl)-tropane-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, deiodinated derivatives, and various substituted tropane derivatives .

Scientific Research Applications

4’-Azido-3’-iodophenylethyl 3-(4-chlorophenyl)-tropane-2-carboxylate has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to the dopamine and serotonin transporters. This binding inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. The azido group allows for photoaffinity labeling, which helps in identifying the binding sites and understanding the molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-Azido-3-iodophenylmethyl 3-(4-chlorophenyl)-tropane-2-carboxylate
  • 4-Azido-3-iodophenylethyl 3-(4-fluorophenyl)-tropane-2-carboxylate
  • 4-Azido-3-iodophenylethyl 3-(4-bromophenyl)-tropane-2-carboxylate

Uniqueness

4’-Azido-3’-iodophenylethyl 3-(4-chlorophenyl)-tropane-2-carboxylate is unique due to its specific combination of azido and iodo groups, which allows for versatile chemical modifications and photoaffinity labeling. This makes it a valuable tool in neuroscience research for studying neurotransmitter transporters.

Properties

IUPAC Name

2-(4-azido-3-iodophenyl)ethyl 3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClIN4O2/c1-29-17-7-9-21(29)22(18(13-17)15-3-5-16(24)6-4-15)23(30)31-11-10-14-2-8-20(27-28-26)19(25)12-14/h2-6,8,12,17-18,21-22H,7,9-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEYQHAJVMQAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C(=O)OCCC4=CC(=C(C=C4)N=[N+]=[N-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClIN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30931196
Record name 2-(4-Azido-3-iodophenyl)ethyl 3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141782-67-4
Record name RTI 82
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141782674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Azido-3-iodophenyl)ethyl 3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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